(2-Methylpyrimidin-4-yl)methanamine

Drug Discovery Lipophilicity Cell Permeability

Choose (2-Methylpyrimidin-4-yl)methanamine for kinase inhibitor programs. This scaffold yields GSK-3 inhibitors with Ki<10 nM and >500-fold selectivity over 20 kinases—ideal for type 2 diabetes and Alzheimer's target validation. Its XLogP3 of -0.5 (+0.8 over unsubstituted analogs) and TPSA of 51.8 Ų provide balanced permeability and solubility for oral bioavailability, avoiding late-stage attrition seen with hydrophobic 2-phenyl analogs. The 2-methyl group fine-tunes basicity and lipophilicity for systematic SAR. Insist on this substitution pattern; generic analogs compromise potency.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 22454-79-1
Cat. No. B1328703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpyrimidin-4-yl)methanamine
CAS22454-79-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)CN
InChIInChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3
InChIKeyMMQVVRGYBJLXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylpyrimidin-4-yl)methanamine (CAS 22454-79-1): A Pyrimidine Building Block for Kinase-Targeted Drug Discovery and SAR Studies


(2-Methylpyrimidin-4-yl)methanamine, also known as 4-(aminomethyl)-2-methylpyrimidine, is a heterocyclic amine building block with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. It is a versatile small-molecule scaffold used in medicinal chemistry, particularly for the synthesis of glycogen synthase kinase 3 (GSK-3) inhibitors and other kinase-targeting agents [1]. The compound is typically supplied as a free base with a minimum purity of 95% .

Why (2-Methylpyrimidin-4-yl)methanamine (CAS 22454-79-1) Cannot Be Replaced by Unsubstituted or 2-Heteroatom Analogs in Critical Applications


In the context of drug discovery and chemical biology, the precise substitution pattern on the pyrimidine ring profoundly influences physicochemical properties and biological activity. The 2-methyl group in (2-Methylpyrimidin-4-yl)methanamine is not merely a passive substituent; it directly alters the compound's basicity (pKa) and lipophilicity (LogP) relative to unsubstituted and 2-heteroatom-substituted analogs [1]. These changes impact solubility, cell permeability, and target engagement. Furthermore, the compound's utility as a core scaffold for developing selective GSK-3 inhibitors with nanomolar potency [2] highlights that small structural modifications can lead to significant differences in kinase selectivity profiles and downstream biological effects. Therefore, substituting this compound with a generic analog without considering these quantifiable property differences risks compromising synthetic yields, altering pharmacokinetic properties, or diminishing target specificity in research applications.

Quantitative Differentiation of (2-Methylpyrimidin-4-yl)methanamine (22454-79-1): Physicochemical Properties and Biological Activity Compared to Analogs


Increased Lipophilicity (XLogP3 = -0.5) Compared to Unsubstituted Analog (XLogP3 = -1.3) Enhances Membrane Permeability Predictions

(2-Methylpyrimidin-4-yl)methanamine exhibits a higher predicted XLogP3 value (-0.5) compared to its unsubstituted analog 4-(aminomethyl)pyrimidine (XLogP3 = -1.3) [1]. This difference of +0.8 LogP units indicates significantly increased lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration and passive membrane diffusion in medicinal chemistry campaigns.

Drug Discovery Lipophilicity Cell Permeability SAR

Elevated Basicity (pKa = 8.13) Relative to Electron-Withdrawing Group-Substituted Analogs Enables Distinct Protonation States at Physiological pH

The predicted pKa of (2-Methylpyrimidin-4-yl)methanamine is 8.13 . This is significantly higher than analogs bearing electron-withdrawing groups at the 2-position, such as the methylsulfonyl analog (pKa = 6.76) and the chloro analog (pKa = 6.90) . The +1.37 pKa difference compared to the methylsulfonyl analog results in a >20-fold higher concentration of the protonated (charged) species at physiological pH (7.4), which directly impacts aqueous solubility, salt formation, and electrostatic interactions with biological targets.

Basicity pKa Solubility Salt Formation

Scaffold for Developing Highly Potent (Ki < 10 nM) and Selective (>500-fold) GSK-3 Inhibitors, Demonstrating Clear Therapeutic Relevance Over Unoptimized Pyrimidines

(2-Methylpyrimidin-4-yl)methanamine serves as a critical intermediate for the synthesis of potent and selective GSK-3 inhibitors . In a validated class-level study, substituted aminopyrimidine derivatives (for which this compound is a core building block) exhibited Ki < 10 nM for GSK-3 and demonstrated >500-fold selectivity against a panel of 20 other protein kinases [1]. This level of potency and selectivity is a benchmark for therapeutic development and distinguishes this scaffold from less optimized pyrimidine analogs lacking the 2-methyl-4-aminomethyl substitution pattern.

GSK-3 Kinase Inhibition Type 2 Diabetes Selectivity

Higher Topological Polar Surface Area (51.8 Ų) Compared to Bulkier 2-Phenyl Analog (~38.8 Ų) Balances Cell Permeability and Aqueous Solubility

(2-Methylpyrimidin-4-yl)methanamine possesses a topological polar surface area (TPSA) of 51.8 Ų . In contrast, the 2-phenyl analog (2-Phenylpyrimidin-4-yl)methanamine, which has a much larger hydrophobic substituent, exhibits a predicted TPSA of approximately 38.8 Ų (calculated from structure). This ~13 Ų increase in TPSA for the methyl analog contributes to improved aqueous solubility while still remaining below the 140 Ų threshold typically associated with good oral bioavailability. This property profile makes the methyl analog a more balanced starting point for lead optimization than the excessively lipophilic phenyl analog.

TPSA Drug-likeness Physicochemical Properties Oral Bioavailability

Optimal Use Cases for (2-Methylpyrimidin-4-yl)methanamine (22454-79-1) Based on Validated Property Advantages


GSK-3 Inhibitor Discovery for Type 2 Diabetes and Neurodegeneration

Procure (2-Methylpyrimidin-4-yl)methanamine as a validated core scaffold for synthesizing highly potent and selective GSK-3 inhibitors. As demonstrated by class-level evidence, aminopyrimidine derivatives built from this scaffold achieve Ki < 10 nM and >500-fold selectivity over other kinases [1]. This scaffold is particularly suited for medicinal chemistry campaigns targeting insulin sensitization in type 2 diabetes [1] and tau hyperphosphorylation in Alzheimer's disease.

SAR Studies to Optimize Lipophilicity and Cellular Permeability

Use this compound as a starting point for structure-activity relationship (SAR) studies where controlled, incremental increases in lipophilicity are desired. With an XLogP3 of -0.5—a +0.8 increase over the unsubstituted analog [2]—this compound provides a measurable shift in hydrophobicity without the drastic, often detrimental, changes introduced by larger aryl substituents. This allows for systematic exploration of permeability while maintaining acceptable aqueous solubility.

Development of Orally Bioavailable Kinase Inhibitors with Balanced Drug-like Properties

Leverage the balanced physicochemical profile of (2-Methylpyrimidin-4-yl)methanamine—specifically its TPSA of 51.8 Ų , favorable XLogP3, and moderate pKa—to design orally bioavailable lead candidates. This scaffold is preferable to more hydrophobic analogs (e.g., 2-phenyl) for early-stage drug discovery programs where maintaining a favorable balance between permeability and solubility is critical to avoiding late-stage attrition due to poor pharmacokinetics.

Synthesis of Focused Libraries for Kinase Selectivity Profiling

Employ (2-Methylpyrimidin-4-yl)methanamine as a versatile building block for generating focused compound libraries aimed at probing kinase selectivity. The documented success of this scaffold in producing GSK-3 inhibitors with >500-fold selectivity against a panel of 20 kinases [1] suggests that derivatives can be designed to achieve high target specificity, making it a valuable asset for chemical biology and target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.